Cas no 406-92-8 (4,4,4-Trifluorocrotonoyl chloride)

4,4,4-Trifluorocrotonoyl chloride is a fluorinated acyl chloride derivative with the molecular formula C₄H₂F₃ClO. This compound is characterized by its trifluoromethyl group and reactive carbonyl chloride functionality, making it a valuable intermediate in organic synthesis. Its key advantages include high reactivity in acylation reactions, enabling efficient incorporation of the trifluorocrotonoyl moiety into target molecules. The presence of fluorine atoms enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic substitutions. It is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and specialty materials where fluorinated structures are desired for improved stability or bioactivity. Proper handling under inert conditions is recommended due to its moisture sensitivity.
4,4,4-Trifluorocrotonoyl chloride structure
406-92-8 structure
商品名:4,4,4-Trifluorocrotonoyl chloride
CAS番号:406-92-8
MF:C4H2OF3Cl
メガワット:158.50628
MDL:MFCD00092807
CID:1512486
PubChem ID:14062074

4,4,4-Trifluorocrotonoyl chloride 化学的及び物理的性質

名前と識別子

    • (2e)-4,4,4-trifluoro-2-butenoyl Chloride
    • STL556040
    • (E)-4,4,4-trifluorobut-2-enoyl chloride
    • 2-Butenoyl chloride, 4,4,4-trifluoro-, (2E)-
    • DUTDALJAKWGZSA-OWOJBTEDSA-N
    • AKOS006370673
    • 4,4,4-Trifluorocrotonoyl chloride
    • EN300-135267
    • 4,4,4-Trifluorobut-2-enoyl chloride
    • 406-92-8
    • 4,4,4-Trifluorocrotonoylchloride
    • 115630-80-3
    • MS-20411
    • (2E)-4,4,4-TRIFLUOROBUT-2-ENOYL CHLORIDE
    • MFCD00092807
    • (e)-4,4,4-trifluoro-2-butenoic acid chloride
    • 4,4,4-Trifluoro-2-butenoyl chloride
    • EN300-7605704
    • G29284
    • BBL102241
    • 4,4,4-Trifluorocrotonoyl chloride 98%
    • (2E)-4,4,4-Trifluoro-2-butenoylchloride
    • 2-Butenoyl chloride, 4,4,4-trifluoro-
    • MDL: MFCD00092807
    • インチ: InChI=1S/C4H2ClF3O/c5-3(9)1-2-4(6,7)8/h1-2H/b2-1+
    • InChIKey: DUTDALJAKWGZSA-OWOJBTEDSA-N
    • ほほえんだ: C(=CC(F)(F)F)C(=O)Cl

計算された属性

  • せいみつぶんしりょう: 157.9746269g/mol
  • どういたいしつりょう: 157.9746269g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 137
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

  • 密度みつど: 1.362 g/cm3(Temp: 25 °C)
  • ゆうかいてん: 77.0-77.5 °C
  • ふってん: 144.1±40.0 °C(Predicted)

4,4,4-Trifluorocrotonoyl chloride セキュリティ情報

4,4,4-Trifluorocrotonoyl chloride 税関データ

  • 税関コード:2916199590

4,4,4-Trifluorocrotonoyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-135267-0.05g
4,4,4-trifluorobut-2-enoyl chloride
406-92-8
0.05g
$182.0 2023-07-07
Enamine
EN300-135267-1.0g
4,4,4-trifluorobut-2-enoyl chloride
406-92-8
1.0g
$785.0 2023-07-07
Enamine
EN300-135267-5.0g
4,4,4-trifluorobut-2-enoyl chloride
406-92-8
5.0g
$2277.0 2023-07-07
TRC
T189820-2.5g
4,4,4-Trifluorocrotonoyl chloride
406-92-8
2.5g
$ 350.00 2022-06-02
abcr
AB358564-25 g
4,4,4-Trifluoro-2-butenoyl chloride; .
406-92-8
25g
€1053.50 2023-06-20
abcr
AB358564-5 g
4,4,4-Trifluoro-2-butenoyl chloride; .
406-92-8
5g
€373.50 2023-06-20
abcr
AB358564-5g
4,4,4-Trifluoro-2-butenoyl chloride; .
406-92-8
5g
€286.00 2025-02-18
A2B Chem LLC
AI49931-25g
4,4,4-Trifluorobut-2-enoyl chloride
406-92-8 95%
25g
$836.00 2024-04-20
Enamine
EN300-135267-10000mg
4,4,4-trifluorobut-2-enoyl chloride
406-92-8
10000mg
$3376.0 2023-09-30
Enamine
EN300-135267-2500mg
4,4,4-trifluorobut-2-enoyl chloride
406-92-8
2500mg
$1539.0 2023-09-30

4,4,4-Trifluorocrotonoyl chloride 関連文献

4,4,4-Trifluorocrotonoyl chlorideに関する追加情報

Comprehensive Guide to 4,4,4-Trifluorocrotonoyl Chloride (CAS No. 406-92-8): Properties, Applications, and Industry Insights

4,4,4-Trifluorocrotonoyl chloride (CAS No. 406-92-8) is a highly specialized fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This fluorinated acid chloride derivative is characterized by its reactive carbonyl group and trifluoromethyl moiety, making it a valuable building block for synthesizing complex molecules. The compound's unique trifluoromethylated structure contributes to enhanced metabolic stability and lipophilicity in final products, addressing key challenges in modern drug discovery.

In recent years, the demand for fluorinated intermediates like 4,4,4-Trifluorocrotonoyl chloride has surged due to the growing pharmaceutical focus on CF3-containing compounds. Industry reports indicate that approximately 30% of newly approved small-molecule drugs contain fluorine atoms, with trifluoromethyl groups being particularly prevalent. This trend aligns with frequent search queries such as "fluorination techniques 2024" and "trifluoromethylation applications," reflecting strong market interest in these specialized chemicals.

The compound's physicochemical properties contribute to its versatility. With a molecular formula of C4H2ClF3O and molecular weight of 158.51 g/mol, 4,4,4-Trifluorocrotonoyl chloride typically appears as a colorless to pale yellow liquid. Its reactivity profile allows for efficient acylation reactions, particularly in the synthesis of fluorinated heterocycles and bioactive molecules. Researchers frequently explore its use in creating fluorinated analogs of existing drug candidates to improve pharmacokinetic properties.

Current applications of CAS 406-92-8 extend across multiple domains. In medicinal chemistry, it serves as a key intermediate for developing fluorinated kinase inhibitors and antiviral compounds. The agrochemical sector utilizes its derivatives in creating advanced fluorinated pesticides with improved environmental profiles. These applications respond to trending searches like "sustainable fluorochemicals" and "green chemistry fluorination," highlighting industry shifts toward more efficient synthetic methodologies.

Handling 4,4,4-Trifluorocrotonoyl chloride requires specific technical considerations. The compound's moisture sensitivity necessitates storage under inert atmosphere conditions, while its acyl chloride functionality demands appropriate reaction controls. Modern laboratories increasingly adopt flow chemistry techniques for safer processing of such intermediates, addressing common search concerns about "handling reactive fluorocompounds" and "scaling fluorination reactions."

The market outlook for fluorinated building blocks remains strong, with 406-92-8 positioned as a niche but important material. Analytical techniques like 19F NMR spectroscopy and HPLC-MS are crucial for quality control, reflecting the compound's role in high-value applications. As research into fluorine medicinal chemistry advances, 4,4,4-Trifluorocrotonoyl chloride continues to enable innovations in drug design and material science.

Environmental and regulatory aspects of trifluoromethylated compounds have become prominent discussion topics. While 4,4,4-Trifluorocrotonoyl chloride itself isn't classified as hazardous under major regulatory frameworks, its derivatives undergo rigorous assessment for environmental persistence. This aligns with frequent queries about "fluorochemical biodegradability" and "sustainable fluorine chemistry," indicating growing industry emphasis on responsible innovation.

Future developments may explore novel synthetic routes to 4,4,4-Trifluorocrotonoyl chloride using catalytic fluorination methods or continuous manufacturing platforms. The compound's potential in creating fluorinated electronic materials also represents an emerging application area. These directions respond to trending searches about "next-gen fluorochemicals" while maintaining focus on the compound's core utility as a versatile fluorinated synthon in advanced chemical synthesis.

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Amadis Chemical Company Limited
(CAS:406-92-8)4,4,4-Trifluorocrotonoyl chloride
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